molecular formula C4H6F2N4 B2421019 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine CAS No. 1564886-33-4

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine

Cat. No.: B2421019
CAS No.: 1564886-33-4
M. Wt: 148.117
InChI Key: GDVXVFWIDMWGHU-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of a pre-formed triazole intermediate. This can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to these targets, leading to increased biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-methyl-1,2,4-triazol-3-amine
  • 5-(Chloromethyl)-2-methyl-1,2,4-triazol-3-amine
  • 5-(Bromomethyl)-2-methyl-1,2,4-triazol-3-amine

Uniqueness

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

5-(difluoromethyl)-2-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N4/c1-10-4(7)8-3(9-10)2(5)6/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXVFWIDMWGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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